Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Catalog No.
S1491127
CAS No.
153277-35-1
M.F
C14H9NaO6S
M. Wt
328.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfona...

CAS Number

153277-35-1

Product Name

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

IUPAC Name

sodium;9,10-dioxoanthracene-2-sulfonate;hydrate

Molecular Formula

C14H9NaO6S

Molecular Weight

328.27 g/mol

InChI

InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1

InChI Key

KHILLYASAGTPOI-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

Synonyms

9,10-Dihydro-9,10-dioxo-2-anthracenesulfonic Acid Sodium Salt Hydrate (1:1:1); Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+]

Catalyst in Alkaline Pulping

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, also known as sodium anthraquinone-2-sulfonate hydrate, finds application as a catalyst in the soda process, a type of alkaline pulping used in the paper industry. During this process, wood chips are treated with a solution of sodium hydroxide (NaOH) at elevated temperatures to break down lignin, the glue holding the cellulose fibers together. Sodium anthraquinone-2-sulfonate hydrate acts as a redox mediator, facilitating the transfer of electrons between lignin and hydroxide ions, promoting the delignification process [1].

Source

[1] Sigma-Aldrich. (n.d.). Anthraquinone-2-sulfonic acid sodium salt monohydrate

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is a chemical compound classified as a sulfonated derivative of anthracene. It has the molecular formula C14H9NaO6SC_{14}H_{9}NaO_{6}S and is recognized for its water solubility due to the presence of the sodium ion and sulfonate group. This compound features a dioxo structure, which contributes to its unique reactivity and potential applications in various fields, including organic synthesis and materials science.

The chemical behavior of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate can be characterized by its ability to undergo redox reactions, similar to other anthraquinone derivatives. It can participate in charge-transfer complexes with other compounds, such as 9,10-dimethoxyanthracene-2-sulfonate, which may lead to applications in organic electronics and photochemistry . Additionally, it can act as a catalyst in various chemical processes due to its electron-accepting properties.

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate can be synthesized through several methods:

  • Sulfonation of Anthracene Derivatives: This involves the reaction of anthracene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group.
  • Oxidation Reactions: The compound can also be prepared by oxidizing 9,10-dihydroanthracene using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of a sulfonating agent.
  • Hydration Process: The final product is obtained by crystallizing the sodium salt form from aqueous solutions.

These methods highlight the versatility of synthetic routes available for producing this compound.

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has several applications across various industries:

  • Catalysis: It serves as a catalyst in alkaline pulping processes within the paper industry due to its ability to facilitate oxidative reactions .
  • Organic Electronics: The compound's charge-transfer capabilities make it suitable for applications in organic semiconductors and photovoltaic devices.
  • Dyes and Pigments: Its vibrant color properties allow it to be used in dye formulations.

Interaction studies involving sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate reveal its potential for forming complexes with other organic molecules. Notably, it forms charge-transfer complexes with compounds like 9,10-dimethoxyanthracene-2-sulfonate. These interactions are crucial for understanding its behavior in various chemical environments and could lead to novel applications in materials science.

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate shares structural similarities with several other anthraquinone derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Sodium 2-anthraquinonesulfonateSulfonated anthraquinoneHigher cost but effective as a pulping catalyst .
9,10-Anthraquinone-2-sulfonic acid sodium saltSimilar dioxo structureUsed extensively in dye manufacturing .
Sodium anthraquinone-2-sulfonateContains sulfonic acid groupCommonly used in textile dyeing processes .

The uniqueness of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate lies in its specific structural configuration that allows for distinct reactivity patterns and applications not fully realized by its analogs. Its ability to form charge-transfer complexes further distinguishes it from other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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